molecular formula C10H14N4 B11765623 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile

Katalognummer: B11765623
Molekulargewicht: 190.25 g/mol
InChI-Schlüssel: FJWZIIGYYKFXCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a cyclohexyl group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile typically involves the condensation of cyclohexyl hydrazine with a suitable nitrile precursor. One common method involves the reaction of cyclohexyl hydrazine with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent under reflux conditions, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated purification techniques such as flash chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and potentially improve its interaction with biological targets, making it a valuable compound in drug discovery and development .

Eigenschaften

Molekularformel

C10H14N4

Molekulargewicht

190.25 g/mol

IUPAC-Name

3-amino-1-cyclohexylpyrazole-4-carbonitrile

InChI

InChI=1S/C10H14N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h7,9H,1-5H2,(H2,12,13)

InChI-Schlüssel

FJWZIIGYYKFXCP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2C=C(C(=N2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.